molecular formula C16H12Cl2N2OS2 B2906835 N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 922657-93-0

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2906835
CAS No.: 922657-93-0
M. Wt: 383.31
InChI Key: KYWNNLBTKFFPAQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a synthetic organic compound characterized by the presence of a benzo[d]thiazole ring and a chlorophenyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions. This cyclization reaction forms the benzo[d]thiazole core.

    Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the benzo[d]thiazole derivative with 4-chlorothiophenol in the presence of a base such as potassium carbonate.

    Amidation: The final step is the amidation reaction where the thioether intermediate is reacted with 3-bromopropanoyl chloride to form the desired propanamide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and the thioether linkage are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)cyclopentanecarboxamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is unique due to the presence of both a benzo[d]thiazole ring and a chlorophenyl thioether group, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS2/c17-10-4-6-11(7-5-10)22-9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)23-16/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWNNLBTKFFPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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